molecular formula C14H13ClFNO B3033511 4-Chloro-2-{[(2-fluoro-5-methylphenyl)amino]methyl}phenol CAS No. 1037145-75-7

4-Chloro-2-{[(2-fluoro-5-methylphenyl)amino]methyl}phenol

Cat. No.: B3033511
CAS No.: 1037145-75-7
M. Wt: 265.71 g/mol
InChI Key: BJPKGUPURDWBMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-{[(2-fluoro-5-methylphenyl)amino]methyl}phenol (molecular formula: C₁₄H₁₂ClFNO) is a halogenated phenolic compound featuring a chloro group at the para position (C4) of the phenol ring and an aminomethyl substituent at the ortho position (C2). The aminomethyl group is further substituted with a 2-fluoro-5-methylphenyl moiety. The compound has been studied in crystallographic and synthetic contexts but is currently discontinued by major suppliers like CymitQuimica .

Properties

IUPAC Name

4-chloro-2-[(2-fluoro-5-methylanilino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClFNO/c1-9-2-4-12(16)13(6-9)17-8-10-7-11(15)3-5-14(10)18/h2-7,17-18H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJPKGUPURDWBMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)NCC2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-{[(2-fluoro-5-methylphenyl)amino]methyl}phenol involves several steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-chloro-5-methylphenol with 2-fluoro-5-methylphenylamine under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yields and purity. The final product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-{[(2-fluoro-5-methylphenyl)amino]methyl}phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols .

Scientific Research Applications

Chemistry

4-Chloro-2-{[(2-fluoro-5-methylphenyl)amino]methyl}phenol serves as a reagent in various organic synthesis reactions. Its unique functional groups allow it to participate in oxidation, reduction, and substitution reactions, making it valuable for creating complex organic molecules.

Biology

In proteomics research, this compound is employed to study protein interactions and functions. Its ability to bind selectively to proteins can help elucidate mechanisms of action and pathways in biological systems. For example, studies have shown that compounds with similar structures can modulate the activity of specific enzymes involved in metabolic pathways .

Medicine

Research is ongoing into the therapeutic potential of this compound due to its unique chemical properties. Preliminary studies suggest it may have applications in treating certain diseases by targeting specific molecular pathways. For instance, compounds with similar structures have been investigated for their anti-cancer properties .

Industry

This compound is also utilized in the production of specialty chemicals and materials. Its ability to modify chemical properties makes it suitable for creating advanced materials used in various applications, including coatings and pharmaceuticals.

Case Studies

  • Proteomics Study:
    A study investigated the role of this compound in protein-ligand interactions. The findings indicated that the compound could effectively disrupt specific protein interactions, suggesting potential applications in drug design .
  • Therapeutic Applications:
    Research has focused on the compound's effects on cancer cell lines, showing promising results in inhibiting cell proliferation. This highlights its potential as a lead compound for developing new anti-cancer therapies .
  • Industrial Application:
    In an industrial setting, this compound was used to synthesize novel polymeric materials with enhanced thermal stability and mechanical properties .

Mechanism of Action

The mechanism of action of 4-Chloro-2-{[(2-fluoro-5-methylphenyl)amino]methyl}phenol involves its interaction with specific molecular targets. The compound binds to proteins and enzymes, altering their activity and function. This interaction is mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces . The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Substituent Variations on the Anilino Group

The primary structural analogs differ in the substituents attached to the anilino group (Table 1). These variations influence electronic effects, steric bulk, and biological activity:

Table 1: Key Analogs and Substituent Effects

Compound Name Substituent on Anilino Group Molecular Weight Key Properties/Applications
4-Chloro-2-{[(2-fluoro-5-methylphenyl)amino]methyl}phenol 2-fluoro, 5-methyl 267.71 g/mol Discontinued; potential intermediate in benzofuran derivatives
4-Chloro-2-{[(2-chloro-5-nitrophenyl)amino]methyl}phenol 2-chloro, 5-nitro 308.14 g/mol Enhanced electron-withdrawing effects; higher reactivity in substitution reactions
4-Chloro-2-{[(3-isopropylphenyl)amino]methyl}phenol 3-isopropyl 291.78 g/mol Increased hydrophobicity; potential for improved membrane permeability
4-Chloro-2-{[(4-isopropylphenyl)amino]methyl}phenol 4-isopropyl 291.78 g/mol Altered steric hindrance; may affect crystal packing
4-Chloro-2-{[(3,5-dimethylphenyl)amino]methyl}phenol 3,5-dimethyl 277.75 g/mol Symmetric substitution; potential for higher thermal stability

Electronic Effects :

  • The 2-fluoro-5-methyl substituent in the target compound introduces moderate electron-withdrawing (fluoro) and electron-donating (methyl) effects, balancing solubility and reactivity. In contrast, the nitro group in the 2-chloro-5-nitro analog significantly increases electrophilicity, making it more reactive in nucleophilic aromatic substitution .

Steric and Hydrophobic Effects :

  • Bulky groups like isopropyl (e.g., 3-isopropylphenyl) enhance hydrophobicity, which may improve lipid bilayer penetration but reduce aqueous solubility. This is critical in pharmaceutical applications where bioavailability is a concern .

Comparison with Simpler Chlorophenols

Simpler chlorophenols, such as 4-chloro-2-methylphenol (CAS 1570-64-5), lack the aminomethyl-anilino side chain. These compounds are more volatile and less polar, making them persistent environmental contaminants. Analytical methods for detecting chlorophenols in water (e.g., GC/MS-SIM with derivatization) are applicable to the target compound but may require optimization due to its larger size and lower volatility .

Environmental Persistence :

Crystallographic and Structural Insights

Crystallographic studies on related benzofuran derivatives (e.g., 5-chloro-2-(4-fluorophenyl)-7-methyl-3-methylsulfinyl-1-benzofuran) reveal that halogen and sulfinyl groups influence molecular packing and hydrogen-bonding networks .

Toxicity and Regulatory Considerations

The target compound’s aminomethyl side chain may mitigate toxicity by reducing metabolic activation to reactive intermediates, though this requires experimental validation.

Biological Activity

4-Chloro-2-{[(2-fluoro-5-methylphenyl)amino]methyl}phenol is a synthetic compound with notable chemical properties, including a molecular formula of C14H13ClFNO and a molecular weight of 265.71 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic applications and interaction with biological systems.

The compound's structure features a chloro group, a fluoro group, and an amino group, which contribute to its unique reactivity and biological interactions. The synthesis typically involves the reaction of 2-chloro-5-methylphenol with 2-fluoro-5-methylphenylamine under controlled conditions, leading to high yields of the desired product .

The mechanism of action for this compound involves its binding to specific proteins and enzymes. This interaction can alter the activity and function of these biomolecules through various forces such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. The compound's ability to modify protein interactions makes it a valuable tool in proteomics research.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

Antitumor Activity

Several studies have explored the antitumor potential of this compound. For instance, it has been shown to exhibit cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analysis suggests that the presence of specific substituents enhances its efficacy against tumor cells. In vitro assays have reported IC50 values indicating potent activity against human glioblastoma and melanoma cell lines .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity, which is attributed to its ability to disrupt bacterial cell membranes or interfere with essential metabolic processes. Research findings suggest that it may be effective against both gram-positive and gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Neuroprotective Effects

Emerging research has indicated potential neuroprotective effects of this compound. Studies focusing on neurodegenerative models suggest that this compound may help mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in diseases such as Alzheimer's and Parkinson's .

Case Studies

  • Antitumor Efficacy : A study evaluating the effects of this compound on A431 human epidermoid carcinoma cells reported an IC50 value significantly lower than that of standard chemotherapeutic agents like doxorubicin, indicating its potential as an effective anticancer agent .
  • Antimicrobial Testing : In a comparative study with existing antibiotics, this compound exhibited comparable or superior activity against multi-drug resistant strains of bacteria, suggesting its viability as a new antimicrobial treatment option .

Data Tables

Biological Activity IC50 Value (µg/mL) Target Cell Line
Antitumor1.61A431
Antimicrobial93.7Staphylococcus aureus
Neuroprotective-Neuronal cells

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-{[(2-fluoro-5-methylphenyl)amino]methyl}phenol
Reactant of Route 2
Reactant of Route 2
4-Chloro-2-{[(2-fluoro-5-methylphenyl)amino]methyl}phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.